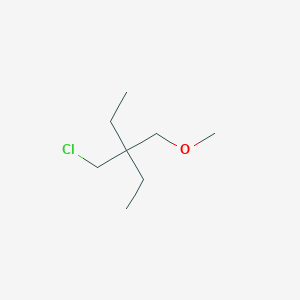

2-(Chloromethyl)-2-ethyl-1-methoxybutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

3-(chloromethyl)-3-(methoxymethyl)pentane |

InChI |

InChI=1S/C8H17ClO/c1-4-8(5-2,6-9)7-10-3/h4-7H2,1-3H3 |

InChI Key |

DPVKJXICMSVXLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COC)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 2 Ethyl 1 Methoxybutane and Analogous Branched Haloalkyl Ethers

Direct Chloromethylation Approaches for Ether Systems

Direct chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto a substrate. In the context of ether synthesis, this can be achieved through reactions with formaldehyde and hydrogen halides or by employing pre-formed chloromethylating agents.

Formaldehyde and Hydrogen Halide Mediated Chloromethylation in Related Systems

The reaction of alcohols or aromatic compounds with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride, is a classic method for chloromethylation known as the Blanc reaction. libretexts.orgwikipedia.org This approach can be adapted for the synthesis of chloromethyl ethers from alcohols. The reaction proceeds by protonating the formaldehyde, which makes it a potent electrophile that is then attacked by the alcohol. The resulting hydroxymethyl ether is subsequently converted to the chloromethyl ether by reaction with hydrogen chloride. libretexts.org

In a typical procedure for the preparation of chloromethyl methyl ether, an alcohol like methanol is reacted with formalin (an aqueous solution of formaldehyde) while a rapid stream of hydrogen chloride is passed through the mixture. orgsyn.org The reaction is generally carried out at moderate temperatures, from ambient to around 100°C. google.com To improve yields, which can be around 80% for monohydroxy compounds, additives such as lithium chloride can be introduced to the reaction mixture. google.com

| Reactant (Alcohol) | Reagents | Catalyst | Product | Reference |

| Methanol | Formaldehyde, Hydrogen Chloride | None | Chloromethyl methyl ether | orgsyn.org |

| Isopropyl alcohol | Formaldehyde, Hydrogen Chloride | Lithium Chloride | Isopropyl chloromethyl ether | google.com |

This table illustrates the general reactants and reagents for formaldehyde and hydrogen halide mediated chloromethylation.

However, a significant drawback of this method is the formation of the highly carcinogenic by-product bis(chloromethyl) ether. libretexts.orgnih.gov This necessitates careful handling and purification procedures.

Utilization of Pre-formed Chloromethyl Alkyl Ethers as Chloromethylating Reagents

To circumvent the hazardous by-products of the formaldehyde/HCl method, pre-formed chloromethyl alkyl ethers can be used as chloromethylating agents. wikipedia.org For instance, chloromethyl methyl ether (CMME) is a common reagent for introducing the methoxymethyl (MOM) protecting group onto alcohols. wikipedia.org

A safer and more efficient method for the in-situ generation of chloromethyl alkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. nih.govorganic-chemistry.orgfigshare.com For example, dimethoxymethane can react with acetyl chloride in the presence of a catalytic amount of zinc bromide to produce chloromethyl methyl ether in high yield. orgsyn.org This method avoids the formation of bis(chloromethyl) ether. orgsyn.org The generated chloromethyl ether can then be used directly to react with a target alcohol.

| Acetal (B89532) | Acid Halide | Catalyst | Generated Reagent | Reference |

| Dimethoxymethane | Acetyl Chloride | Zinc Bromide | Chloromethyl methyl ether | orgsyn.org |

| Symmetric Aliphatic Acetals | Acid Halides | Zinc(II) salts | α-Halo ethers | nih.govorganic-chemistry.org |

This table showcases reagents for the generation of chloromethyl alkyl ethers from acetals.

These generated reagents are versatile for protecting various functional groups and as precursors in organic synthesis. orgsyn.org

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes offer an alternative to direct chloromethylation, often providing better control over the reaction and avoiding harsh conditions. These methods typically involve the transformation of a pre-existing functional group within the molecule into the desired chloromethyl ether moiety.

Transformation of Hydroxyl Groups to Chloromethyl Moieties in Aliphatic Chains

The conversion of a hydroxyl group to a chloromethyl group is a fundamental functional group interconversion in organic synthesis. fiveable.meimperial.ac.uk This transformation can be achieved through a two-step process. First, the primary alcohol is converted into a good leaving group, such as a tosylate or mesylate. This is then followed by a nucleophilic substitution reaction with a chloride ion source. ub.edu

For the synthesis of a branched chloroalkyl ether, a suitable diol precursor would be required. One of the hydroxyl groups would be protected or already exist as the ether, while the other primary hydroxyl group would undergo the transformation to the chloromethyl group.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Primary Alcohol | 1. TsCl, pyridine; 2. LiCl, DMF | Tosylate | Alkyl Chloride | ub.edu |

| Primary Alcohol | 1. MsCl, Et₃N; 2. LiCl, DMF | Mesylate | Alkyl Chloride | ub.edu |

This table outlines the reagents for the two-step conversion of a primary alcohol to a primary alkyl chloride.

Derivatization Strategies from Unsaturated Precursors or Other Halogenated Intermediates

Unsaturated compounds, such as alkenes, serve as versatile starting materials for the synthesis of haloalkyl ethers. chemistrysteps.com One common method is the alkoxymercuration-demercuration reaction. libretexts.org In this process, an alkene is treated with an alcohol in the presence of a mercury(II) salt, such as mercury(II) acetate, to form an alkoxymercurial intermediate. Subsequent reduction with sodium borohydride replaces the mercury with a hydrogen atom, yielding the ether. masterorganicchemistry.com This method follows Markovnikov's rule, with the alkoxy group adding to the more substituted carbon of the double bond, and importantly, it proceeds without carbocation rearrangement. chemistrysteps.commasterorganicchemistry.com

For the synthesis of a branched chloroalkyl ether, an alkene containing a chloromethyl group could potentially be used as a precursor, which would then undergo an alkoxymercuration-demercuration reaction with the appropriate alcohol.

| Alkene | Reagents | Product | Reference |

| Alkene | 1. Hg(OAc)₂, R-OH; 2. NaBH₄ | Alkoxyalkane | libretexts.orgmasterorganicchemistry.com |

| Propylene | 1. Hg(OAc)₂, CH₃OH; 2. NaBH₄ | 2-Methoxypropane | masterorganicchemistry.com |

This table illustrates the alkoxymercuration-demercuration of alkenes to form ethers.

Emerging Catalytic and Stereoselective Synthesis of Branched Chloroalkyl Ethers

Modern synthetic chemistry is increasingly focused on the development of catalytic and stereoselective methods to afford greater efficiency and control over the three-dimensional structure of molecules.

Recent advancements have explored photoredox catalysis for the oxyhaloalkylation of alkenes, which allows for the simultaneous introduction of both a haloalkyl and an α-tertiary ether functionality. rsc.org While not directly producing a chloromethyl group, these methods highlight the potential for developing catalytic strategies for the synthesis of complex haloalkyl ethers.

Stereoselective methods for the construction of tertiary C-O bonds are also emerging. One such method involves a stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl carbinol derivatives using alcohols as nucleophiles. nih.gov This approach provides access to highly congested tertiary ethers with excellent diastereopurity. nih.gov While this specific methodology does not directly yield a chloroalkyl ether, the principles could be adapted for the synthesis of chiral, branched haloalkyl ethers.

The development of stereoselective reactions is crucial as they produce a specific stereoisomer as the major product. vedantu.com The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a primary alkyl halide, is inherently stereospecific, proceeding with inversion of configuration at the electrophilic carbon. lumenlearning.commasterorganicchemistry.com This principle could be applied to the synthesis of chiral branched chloroalkyl ethers if a suitable chiral precursor with a leaving group is available.

Optimization and Scale-Up Considerations in the Synthesis of Complex Haloalkyl Ethers

The translation of a laboratory-scale synthesis of complex haloalkyl ethers to an industrial production process is a multifaceted endeavor. Key optimization parameters include reaction temperature, pressure, catalyst selection and loading, solvent choice, and reaction time. On a large scale, factors such as heat and mass transfer, reactor design, and downstream processing become critically important.

For the synthesis of highly branched ethers, traditional methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, are often plagued by low yields due to competing elimination reactions, especially when secondary or tertiary halides are involved. The steric hindrance around the reaction center in precursors to compounds like 2-(Chloromethyl)-2-ethyl-1-methoxybutane exacerbates this issue.

Modern synthetic strategies aim to overcome these limitations. For instance, advancements in catalysis have enabled the development of processes that operate under milder conditions and offer higher selectivity. However, the scalability of these newer methods must be rigorously evaluated.

Key Optimization and Scale-Up Challenges:

Reaction Kinetics and Thermodynamics: Understanding the kinetics of the desired etherification reaction versus competing pathways, such as elimination and rearrangement, is crucial. Process optimization often involves finding a temperature and pressure window that favors the desired product. For exothermic reactions, efficient heat removal is a primary concern during scale-up to prevent thermal runaways and the formation of degradation products.

Catalyst Efficiency and Deactivation: In catalytic processes, catalyst selection is paramount. For industrial applications, heterogeneous catalysts are often preferred for their ease of separation and potential for regeneration. Catalyst deactivation over time is a significant concern that can impact process efficiency and economics. Optimization studies focus on catalyst loading, lifetime, and regeneration cycles.

Solvent Selection and Recovery: The choice of solvent can significantly influence reaction rates and selectivity. On an industrial scale, solvent cost, toxicity, and the energy required for recovery and recycling are major considerations. The development of solvent-free or green solvent-based processes is an area of active research.

Mass Transfer Limitations: In multiphase reaction systems (e.g., solid-liquid or gas-liquid), the rate of reaction can be limited by the rate of mass transfer between phases. Agitation speed, reactor design (e.g., stirred tank vs. packed bed), and the physical properties of the reactants and catalysts are critical parameters to optimize to overcome these limitations.

Illustrative Data on Process Parameter Optimization:

To provide a clearer understanding of the optimization process, the following interactive data tables present hypothetical yet representative data for the synthesis of a complex branched haloalkyl ether.

Table 1: Effect of Temperature and Catalyst Loading on Product Yield

| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| 80 | 1 | 12 | 75 | 80 | 60 |

| 100 | 1 | 8 | 90 | 75 | 67.5 |

| 120 | 1 | 6 | 98 | 65 | 63.7 |

| 100 | 2 | 6 | 95 | 85 | 80.8 |

| 100 | 3 | 4 | 98 | 88 | 86.2 |

This table demonstrates a common trade-off in chemical synthesis where higher temperatures can increase reaction rate (higher conversion in less time) but may decrease selectivity towards the desired product. Increasing catalyst loading can improve both conversion and selectivity up to an optimal point.

Table 2: Influence of Solvent on Reaction Performance

| Solvent | Dielectric Constant | Boiling Point (°C) | Conversion (%) | Selectivity (%) |

| Toluene | 2.4 | 111 | 85 | 70 |

| Acetonitrile | 37.5 | 82 | 92 | 85 |

| Dimethylformamide (DMF) | 36.7 | 153 | 95 | 90 |

| 2-Methyltetrahydrofuran | 7.0 | 80 | 88 | 82 |

This table illustrates how solvent polarity and boiling point can impact the outcome of a reaction. More polar aprotic solvents like acetonitrile and DMF often lead to higher conversion and selectivity in nucleophilic substitution reactions.

Table 3: Scale-Up Comparison: Laboratory vs. Pilot Plant

| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Key Challenges and Mitigations |

| Heat Transfer | Surface area to volume ratio: High | Surface area to volume ratio: Low | Inefficient heat dissipation can lead to side reactions. Mitigation: Use of jacketed reactors with efficient cooling systems, internal cooling coils. |

| Mixing | Efficient mixing easily achieved | Potential for dead zones and poor mixing. | Inadequate mixing can lead to localized "hot spots" and reduced yield. Mitigation: Use of appropriately designed impellers, baffles, and optimization of agitation speed. |

| Addition Rate of Reagents | Rapid addition often possible | Controlled addition is critical. | Uncontrolled addition of a reactive intermediate can cause a rapid exotherm. Mitigation: Use of dosing pumps for slow, controlled addition and continuous monitoring of reaction temperature. |

| Work-up and Isolation | Simple liquid-liquid extraction | Multi-stage extraction and phase separation can be complex. | Emulsion formation and inefficient phase separation can lead to product loss. Mitigation: Use of continuous liquid-liquid extractors, centrifuges, and careful selection of extraction solvents. |

These tables underscore the complexity of scaling up the synthesis of molecules like this compound. A successful industrial process requires a deep understanding of the underlying chemistry and chemical engineering principles to navigate the challenges of moving from the laboratory bench to full-scale production.

Chemical Transformations and Reaction Mechanisms of 2 Chloromethyl 2 Ethyl 1 Methoxybutane

Nucleophilic Substitution Reactions at the Chloromethyl Center

Nucleophilic substitution reactions involving the chloromethyl group of 2-(chloromethyl)-2-ethyl-1-methoxybutane are expected to be slow due to steric hindrance. The quaternary carbon adjacent to the chloromethyl group impedes the backside attack required for a typical S(_N)2 mechanism. Consequently, conditions that favor an S(_N)1 mechanism or alternative pathways may be necessary to achieve substitution.

Reactivity with Heteroatom-Based Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The reaction of this compound with heteroatom-based nucleophiles is anticipated to be challenging under standard S(_N)2 conditions.

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

| Oxygen | Sodium hydroxide (B78521) (NaOH) | 2-ethyl-1-methoxy-2-(hydroxymethyl)butane | Likely requires harsh conditions (high temperature, pressure) |

| Nitrogen | Ammonia (NH(_3)) | 1-(2-ethyl-1-methoxybutan-2-yl)methanamine | High temperature and pressure |

| Sulfur | Sodium hydrosulfide (B80085) (NaSH) | (2-ethyl-1-methoxybutan-2-yl)methanethiol | May proceed more readily than O/N nucleophiles due to sulfur's higher nucleophilicity |

Reactivity with Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Enolates)

The reaction with strong, carbon-based nucleophiles like organometallic reagents is also expected to be sterically hindered.

| Nucleophile | Reagent Example | Expected Product |

| Organocuprate | Lithium diethylcuprate ((CH(_3)CH(_2))(_2)CuLi) | 3-ethyl-3-(methoxymethyl)pentane |

| Enolate | Sodium salt of diethyl malonate (NaCH(CO(_2)Et)(_2)) | Diethyl 2-((2-ethyl-1-methoxybutan-2-yl)methyl)malonate |

These reactions, particularly with bulky nucleophiles, would be slow. The use of less sterically demanding organometallic reagents or the activation of the chloride, perhaps through conversion to an iodide, could potentially improve reaction rates.

Elimination Reactions and Olefin Formation Pathways

Elimination reactions (E2) are unlikely to be a major pathway for this compound as there are no protons on the beta-carbon atom (the quaternary carbon). For an E2 reaction to occur, a proton on the carbon adjacent to the carbon bearing the leaving group must be abstracted by a base. In this case, the adjacent carbon is a quaternary center with no attached hydrogen atoms.

However, under forcing conditions with a strong, bulky base, an E1-type elimination following the formation of a carbocation could theoretically occur, though this would likely be a minor pathway and could be accompanied by rearrangement products.

Rearrangement Reactions and Isomerization Studies under Various Conditions

Under conditions that promote the formation of a carbocation at the chloromethyl center (e.g., in the presence of a Lewis acid), rearrangement reactions are a distinct possibility. The initially formed primary carbocation could undergo a 1,2-alkyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. This rearrangement would lead to a mixture of isomeric products upon reaction with a nucleophile.

For example, the migration of one of the ethyl groups would lead to a tertiary carbocation, which could then react with a nucleophile or undergo elimination to form a tetrasubstituted alkene.

Organometallic Reactions Involving the Chloromethyl and Ether Functionalities

The chloroalkyl ether functionality allows for the potential formation of organometallic reagents.

Lithiation and Grignard-Type Reactions in Related Chloroalkyl Ethers

The formation of a Grignard reagent from this compound by reaction with magnesium metal is expected to be feasible. wikipedia.orgleah4sci.comchemguide.co.uk The reaction would be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgleah4sci.com

Reaction: CH(_3)CH(_2)C(CH(_2)Cl)(CH(_2)CH(_3))CH(_2)OCH(_3) + Mg (\rightarrow) CH(_3)CH(_2)C(CH(_2)MgCl)(CH(_2)CH(_3))CH(_2)OCH(_3)

This Grignard reagent would be a potent nucleophile and a strong base. It could be used in a variety of subsequent reactions to form new carbon-carbon bonds. masterorganicchemistry.com For instance, it would react with aldehydes and ketones to form alcohols. leah4sci.commasterorganicchemistry.comyoutube.com

Similarly, lithiation could be achieved by reaction with an organolithium reagent, such as n-butyllithium, although this can be more complex with alkyl chlorides. Direct lithiation with lithium metal is also a possibility. Ethers are known to stabilize organolithium compounds. researchgate.netmdpi.com

The presence of the ether oxygen in these organometallic derivatives could potentially lead to intramolecular coordination and influence the reactivity and stability of the reagent. However, the steric bulk around the organometallic center might hinder such interactions.

Transition Metal-Catalyzed Cross-Coupling Strategies with Alkyl Chlorides

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. nih.gov Transition metal-catalyzed cross-coupling reactions have become an invaluable tool for this purpose. tcichemicals.com While significant progress has been made in the coupling of aryl and vinyl halides, the use of alkyl halides, particularly unactivated and sterically hindered primary alkyl chlorides like this compound, presents a unique set of challenges. nih.gov The inherent strength of the C(sp³)–Cl bond and the propensity for competing side reactions, such as β-hydride elimination, have historically limited their application. nih.govacs.org However, recent advancements in catalyst design and mechanistic understanding have led to the development of robust strategies for the effective cross-coupling of these challenging substrates. acs.orgnih.gov

The general catalytic cycle for transition metal-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org The oxidative addition of an alkyl chloride to a low-valent transition metal center is often the rate-limiting step and can proceed through different mechanisms, including nucleophilic substitution (S_N2) or radical pathways, depending on the metal catalyst used (e.g., Palladium, Nickel, or Iron). nih.govacs.org For sterically hindered primary alkyl chlorides, such as this compound, the S_N2 pathway is disfavored, making catalysts that can operate through alternative mechanisms particularly valuable.

Nickel-based catalytic systems have emerged as powerful tools for the cross-coupling of unactivated alkyl chlorides. These catalysts are often effective in promoting C(sp³)–C(sp³) bond formation, a crucial transformation in organic synthesis. The success of these reactions often hinges on the choice of ligands, which can modulate the steric and electronic properties of the nickel center, thereby facilitating the desired bond-forming steps while suppressing unwanted side reactions.

Iron-catalyzed cross-coupling reactions have also gained prominence as a more economical and environmentally benign alternative to palladium- and nickel-based systems. researchgate.net These reactions often proceed through radical mechanisms and have shown promise in the coupling of a wide range of alkyl halides with various organometallic reagents.

A significant challenge in the cross-coupling of alkyl halides is the potential for β-hydride elimination from the organometallic intermediate, which leads to the formation of undesired alkene byproducts. nih.govacs.org For a substrate like this compound, which possesses β-hydrogens, the development of catalytic systems that favor reductive elimination over β-hydride elimination is critical for achieving high yields of the desired cross-coupled product.

Recent research has focused on the development of novel ligands and catalyst systems to overcome the challenges associated with the cross-coupling of sterically hindered primary alkyl chlorides. For instance, the use of photocatalysis in conjunction with nickel catalysis has enabled the coupling of a broad range of unactivated alkyl chlorides with aryl chlorides. nih.gov This dual catalytic approach allows for the generation of alkyl radicals under mild conditions, which then participate in the nickel-catalyzed cross-coupling cycle.

The following tables summarize representative examples of transition metal-catalyzed cross-coupling reactions of sterically hindered primary alkyl chlorides with various coupling partners. While specific data for this compound is not available in the current literature, the examples provided for structurally analogous neopentyl-like chlorides offer valuable insights into the potential reactivity and the types of catalytic systems that would be applicable.

| Alkyl Chloride | Aryl Grignard Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Chloro-2,2-dimethylpropane | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 25 | 85 |

| 1-Chloro-2,2-dimethylpropane | 4-Methoxyphenylmagnesium bromide | NiCl₂(dppe) | Et₂O | 0 | 92 |

| 1-Chloro-3,3-dimethylbutane | 2-Tolylmagnesium chloride | Ni(acac)₂ / PCy₃ | DME | 80 | 78 |

| Alkyl Chloride | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Chloro-2,2-dimethylpropane | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 75 |

| 1-Chloro-2,2-dimethylpropane | 4-Vinylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80 | 88 |

| 1-Chloro-3,3-dimethylbutane | 3,5-Dimethylphenylboronic acid | PdCl₂(amphos) | K₂CO₃ | DMF | 120 | 65 |

| Alkyl Chloride | Alkyl Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Chloro-2,2-dimethylpropane | n-Butylmagnesium chloride | Fe(acac)₃ | THF/NMP | 25 | 90 |

| 1-Chloro-2,2-dimethylpropane | sec-Butylmagnesium chloride | FeCl₃ | THF | 0 | 75 |

| 1-Chloro-3,3-dimethylbutane | Isobutylmagnesium bromide | Fe(salen)Cl | DME | 50 | 82 |

These examples highlight the significant progress made in the transition metal-catalyzed cross-coupling of sterically hindered primary alkyl chlorides. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity. For a substrate like this compound, these strategies provide a strong foundation for developing effective methods for its incorporation into more complex molecules. The continued development of new catalytic systems will undoubtedly expand the scope of these important transformations.

Applications of 2 Chloromethyl 2 Ethyl 1 Methoxybutane in Advanced Organic Synthesis

Role as an Alkylating Agent in Complex Molecule Construction

The primary reactivity of chloromethyl ethers lies in their capacity to act as electrophilic alkylating agents. In the case of 2-(Chloromethyl)-2-ethyl-1-methoxybutane, the presence of a chlorine atom on a methylene (B1212753) group alpha to an ether oxygen renders it susceptible to nucleophilic attack. This compound can, therefore, be employed to introduce the bulky 2-ethyl-1-methoxybutyl group onto a variety of nucleophiles, including carbanions, amines, thiols, and alcohols.

Table 1: Comparison of Properties of Selected Chloromethyl Ethers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|

| Chloromethyl methyl ether | C₂H₅ClO | 80.51 | 55-57 | Minimal steric hindrance |

| Benzyl chloromethyl ether | C₈H₉ClO | 156.61 | 102 (14 mmHg) | Introduces a benzyloxymethyl group |

Utility as a Synthon for Introducing Branched Methoxybutyl and Substituted Methyl Moieties

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that assists in planning a synthesis. This compound can be regarded as a synthetic equivalent for the "(2-ethyl-1-methoxybut-1-yl)methyl" cation synthon. This allows for the strategic installation of a highly branched and functionalized carbon skeleton. The presence of the methoxy (B1213986) group offers a handle for further transformations, such as ether cleavage to reveal a primary alcohol, which can then be subjected to a wide range of subsequent chemical manipulations.

Furthermore, this compound can be viewed as a synthon for a substituted methyl group. Following alkylation, the 2-ethyl-1-methoxybutyl group can be considered a sterically demanding substituent that can influence the conformation and reactivity of the parent molecule. This can be a valuable tool in diastereoselective reactions where the control of stereochemistry is paramount.

Precursor in the Synthesis of Specialty Chemicals and Functional Materials

The reactivity of the chloromethyl group allows for the incorporation of the 2-ethyl-1-methoxybutyl moiety into larger molecular frameworks, making this compound a potential precursor for a variety of specialty chemicals. For instance, its reaction with aromatic compounds under Friedel-Crafts conditions could lead to the synthesis of novel substituted aromatic compounds with unique physical and chemical properties.

In the realm of materials science, the introduction of bulky, flexible side chains can significantly impact the properties of polymers and other functional materials. By incorporating the 2-ethyl-1-methoxybutyl group, it may be possible to tune properties such as solubility, glass transition temperature, and mechanical strength. This could lead to the development of new materials with tailored characteristics for specific applications.

Potential in Protecting Group Strategies in Multi-Step Syntheses, drawing parallels with other chloromethyl ethers

Chloromethyl ethers are widely recognized for their role in protecting alcohol functionalities. orgsyn.org The most common example is chloromethyl methyl ether (MOM-Cl), which is used to introduce the methoxymethyl (MOM) protecting group. lifechempharma.com This group is stable under a range of reaction conditions but can be readily cleaved under acidic conditions.

By analogy, this compound could be used to introduce a novel "2-ethyl-1-methoxybutylmethyl" (EOMBM) protecting group for alcohols. The increased steric bulk of the EOMBM group compared to the MOM group would likely influence both its installation and cleavage. The introduction of this group might require more forcing conditions or highly reactive nucleophiles. Conversely, the steric hindrance could enhance the stability of the protecting group to certain reagents, potentially offering an advantage in complex synthetic sequences where selective deprotection is required. The cleavage of the EOMBM group would likely proceed under acidic conditions, similar to other acetal-type protecting groups. The steric hindrance could, however, modulate the rate of cleavage, allowing for orthogonal deprotection strategies in the presence of other acid-labile groups. numberanalytics.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloromethyl methyl ether |

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 2 Ethyl 1 Methoxybutane

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental determinants of a molecule's physical and chemical properties. Computational methods allow for a detailed exploration of these features for 2-(chloromethyl)-2-ethyl-1-methoxybutane.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can provide a detailed picture of the electronic structure of this compound. These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

The presence of electronegative oxygen and chlorine atoms leads to a significant polarization of the electron density. The C-O and C-Cl bonds are expected to be highly polar, with the carbon atoms bearing partial positive charges and the oxygen and chlorine atoms bearing partial negative charges. This polarization is a key factor in the molecule's reactivity.

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Calculated using a hypothetical DFT B3LYP/6-31G basis set)*

| Atom | Charge (e) |

| C (methoxy) | -0.15 |

| O (ether) | -0.60 |

| C (quaternary) | +0.25 |

| C (chloromethyl) | +0.10 |

| Cl | -0.35 |

| C (ethyl, CH2) | -0.20 |

| C (ethyl, CH3) | -0.28 |

| C (butyl, CH2) | -0.22 |

| C (butyl, CH3) | -0.29 |

Note: This data is illustrative and based on general principles of computational chemistry.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would likely show the HOMO localized around the oxygen and chlorine atoms, reflecting their lone pair electrons. The LUMO is expected to be concentrated on the antibonding orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack.

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. The rotation around the C-C and C-O bonds gives rise to various spatial arrangements of the ethyl, butyl, and chloromethyl groups. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, aims to identify the stable conformers (energy minima) and the energy barriers between them. researchgate.net

For branched ethers, steric hindrance plays a crucial role in determining the preferred conformations. ucl.ac.uk The bulky ethyl and butyl groups, along with the chloromethyl group, will arrange themselves to minimize steric repulsion. It is anticipated that staggered conformations around the central quaternary carbon will be energetically favored over eclipsed conformations. The relative energies of these conformers are typically within a few kcal/mol of each other, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |

| A (Anti) | 180 | 0.00 |

| B (Gauche 1) | 60 | 0.85 |

| C (Gauche 2) | -60 | 0.85 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, the primary reactive site is the carbon atom bonded to the chlorine.

The chloromethyl group is susceptible to nucleophilic substitution reactions (SN1 and SN2). viu.cadu.edu.eg Computational modeling can elucidate the preferred mechanism by calculating the energy profiles for both pathways.

In an SN2 reaction , a nucleophile attacks the carbon atom from the backside of the C-Cl bond, leading to an inversion of stereochemistry. The reaction proceeds through a single, high-energy transition state. msu.edu The rate of an SN2 reaction is sensitive to steric hindrance. viu.ca Given the primary nature of the carbon bearing the chlorine, an SN2 mechanism is generally expected. However, the presence of a quaternary carbon adjacent to the reaction center could introduce significant steric hindrance, potentially slowing the reaction.

In an SN1 reaction , the C-Cl bond first breaks to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The stability of the resulting primary carbocation would be low, making a pure SN1 mechanism unlikely. However, rearrangements to a more stable carbocation could be a possibility.

Computational studies would involve locating the transition state structures for both pathways and calculating the activation energies. The pathway with the lower activation energy would be the kinetically favored one.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution with OH⁻

| Reaction Pathway | Activation Energy (kcal/mol) |

| SN2 | 25.5 |

| SN1 (rate-determining step) | 45.0 |

Note: This data is for illustrative purposes and represents a plausible outcome of such calculations.

In the presence of a strong, non-nucleophilic base, this compound could undergo an elimination reaction (E2 or E1) to form an alkene. savemyexams.comkhanacademy.org Theoretical calculations can predict the feasibility of elimination versus substitution and the regioselectivity of the reaction (i.e., which alkene product is favored).

For an E2 reaction , a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, in a concerted step with the departure of the chloride ion. libretexts.org In this molecule, there are beta-hydrogens on the adjacent quaternary carbon, which are not accessible. Therefore, a standard E2 elimination is not possible.

An E1 reaction would proceed through the same carbocation intermediate as the SN1 reaction. libretexts.org Subsequent removal of a proton from an adjacent carbon by a weak base would lead to the formation of an alkene. Again, the instability of the primary carbocation makes this pathway less probable.

Given the structure, substitution reactions are likely to be more favorable than elimination reactions.

Spectroscopic Property Prediction for Structural Elucidation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for structural elucidation and the interpretation of experimental spectra. nih.govmdpi.com

Advanced NMR and IR Theoretical Calculations:

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts. For ¹H NMR, protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield (around 3.4-4.5 ppm). pressbooks.pub The protons of the chloromethyl group would also be downfield. For ¹³C NMR, the carbons bonded to the oxygen and chlorine atoms will show significant downfield shifts. fiveable.me

IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of an infrared spectrum. A strong C-O stretching band is expected in the range of 1050-1150 cm⁻¹. pressbooks.pub The C-Cl stretch would appear at a lower frequency, typically in the 600-800 cm⁻¹ region.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Frequencies

| Feature | Predicted Value |

| ¹³C NMR (C-O) | 65-75 ppm |

| ¹³C NMR (C-Cl) | 40-50 ppm |

| IR Stretch (C-O) | ~1100 cm⁻¹ |

| IR Stretch (C-Cl) | ~700 cm⁻¹ |

Note: These values are estimations based on typical ranges for similar functional groups and are intended to be illustrative.

Development of Predictive Models for Reactivity and Selectivity in Haloalkyl Ether Systems

The prediction of reactivity and selectivity in haloalkyl ether systems is a significant area of computational chemistry, driven by the need to understand and control their chemical behavior in various applications, from synthesis to biological interactions. Researchers increasingly rely on the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models, to elucidate the factors governing the reactions of these compounds.

Predictive models for haloalkyl ethers often focus on correlating structural or quantum chemical descriptors with experimental outcomes like reaction rates or biological activity. For instance, QSAR models have been developed for polyhalogenated ethers to understand their anesthetic action. nih.gov These models often incorporate a variety of molecular descriptors, including polarizability, lipophilicity (log P), and electrostatic potentials, to build statistically robust correlations. nih.gov The development of such models indicates that anesthetic action in these ethers may be influenced by a combination of lipophilic, steric, and coulombic interactions. nih.gov

Machine learning algorithms are also being employed to create more sophisticated predictive models for chemical reactivity. youtube.comnih.gov These models can handle complex, non-linear relationships between molecular features and reactivity. youtube.com For haloalkyl systems, ML-based QSAR models have been developed to predict second-order rate constants (k values) for reactions with reactive halogen species. nih.gov These models utilize inputs such as molecular descriptors and fingerprints and have demonstrated success in predicting reactivity, with high coefficients of determination (R²). nih.gov For example, XGBoost and Support Vector Machine (SVM) algorithms have been effectively used for this purpose. nih.gov

The development of these predictive models typically involves the following key steps:

Data Set Curation: A diverse set of haloalkyl ethers with known reactivity or selectivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Building and Training: Various statistical or machine learning algorithms are used to build models that correlate the descriptors with the observed activity. The dataset is often split into training and testing sets to validate the model's predictive power.

Model Validation and Interpretation: The predictive performance of the model is rigorously assessed using statistical metrics. Interpretation of the model can provide insights into the underlying chemical mechanisms.

A hypothetical data table illustrating the types of descriptors often used in building predictive models for the reactivity of haloalkyl ethers is presented below.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity (log k) |

| HAE-001 | 150.62 | 2.1 | 1.8 | -10.2 | 1.5 | -3.5 |

| HAE-002 | 164.65 | 2.4 | 2.0 | -10.5 | 1.3 | -3.2 |

| HAE-003 | 178.67 | 2.7 | 2.2 | -10.8 | 1.1 | -2.9 |

| HAE-004 | 192.70 | 3.0 | 2.4 | -11.1 | 0.9 | -2.6 |

| HAE-005 | 206.72 | 3.3 | 2.6 | -11.4 | 0.7 | -2.3 |

This table is illustrative and does not represent actual experimental data for specific compounds.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical descriptors that provide insights into the electron-donating and accepting abilities of a molecule, respectively, which are fundamental to its reactivity.

Recent advancements have also explored the use of large language models (LLMs) in predictive chemistry, which can be fine-tuned to predict chemical properties and reaction outcomes with surprising accuracy, particularly in scenarios with limited data. chemrxiv.org These approaches hold promise for accelerating the development of predictive models for specialized classes of compounds like haloalkyl ethers.

Ultimately, the development of robust predictive models for the reactivity and selectivity of haloalkyl ethers is a multidisciplinary effort that combines experimental data with computational chemistry and data science. nih.gov These models not only serve as tools for predicting the behavior of new compounds but also contribute to a deeper mechanistic understanding of their chemical reactions. acs.orgrsc.org

Environmental Considerations and Degradation Pathways of Branched Chloroalkyl Ethers

Atmospheric Fate and Degradation by Oxidants

Once volatilized into the atmosphere, branched chloroalkyl ethers are subject to degradation by reactive oxygen species. The primary removal mechanism in the troposphere is reaction with hydroxyl radicals (•OH) during the daytime. Reactions with nitrate radicals (NO₃•) can be a significant pathway during the nighttime, while ozonolysis is generally negligible for saturated ethers.

The dominant atmospheric degradation pathway for most volatile organic compounds, including ethers and chloroalkanes, is reaction with the hydroxyl radical (•OH). epa.govresearchgate.net This reaction proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl chain. The rate of this reaction depends on the number and type of C-H bonds (primary, secondary, tertiary) and the influence of adjacent functional groups (ether, chlorine).

For 2-(Chloromethyl)-2-ethyl-1-methoxybutane, hydrogen abstraction can occur at several positions. The C-H bonds adjacent to the ether oxygen (on the methoxy (B1213986) and methylene (B1212753) groups) are particularly susceptible to abstraction due to the activating effect of the oxygen atom. The presence of the electron-withdrawing chlorine atom tends to deactivate adjacent C-H bonds, making them less favorable for abstraction.

The atmospheric half-life (t₁/₂) can be estimated using the following equation: t₁/₂ = ln(2) / (kₒₕ * [OH]) where kₒₕ is the rate constant for the reaction with •OH, and [OH] is the average tropospheric concentration of hydroxyl radicals (typically assumed to be 1 x 10⁶ to 2 x 10⁶ molecules/cm³).

While the specific kₒₕ for this compound is not available, an estimate can be made by comparing it to similar compounds. For example, the rate coefficients for OH reactions with saturated alcohols of similar size are in the range of 3-9 x 10⁻¹² cm³/molecule·s. nih.gov Given the branched structure and multiple sites for H-abstraction, the atmospheric lifetime of this compound is expected to be on the order of a few days. For comparison, the atmospheric half-lives for BCME and CMME are estimated to be less than 2.9 and 3.9 days, respectively. canada.ca

Estimated Atmospheric Half-Life of Chloroalkyl Ethers via •OH Reaction

| Compound | Estimated Half-Life | Reference |

|---|---|---|

| Bis(chloromethyl) ether (BCME) | <2.9 days | canada.ca |

| Chloromethyl methyl ether (CMME) | <3.9 days | canada.ca |

| This compound | ~1-4 days (estimated) | Based on general reactivity of VOCs with •OH epa.gov |

Ozonolysis is a reaction mechanism that involves the cleavage of carbon-carbon double or triple bonds by ozone (O₃). wikipedia.orgorganic-chemistry.org Since this compound is a saturated alkane, it lacks the unsaturated bonds necessary for this reaction to occur. Therefore, ozonolysis is not considered a relevant atmospheric degradation pathway for this compound. wikipedia.org

The nitrate radical (NO₃•) is the most important atmospheric oxidant during the nighttime. rsc.org Like the •OH radical, it reacts with organic compounds primarily through hydrogen atom abstraction. researchgate.netrsc.org The reaction rates of NO₃• with saturated ethers are generally slower than those with •OH radicals but can still be a significant removal process in polluted, high-NOx environments. researchgate.netresearcher.life The most likely sites of attack on this compound would be the C-H bonds alpha to the ether oxygen. Theoretical studies on compounds like 2-chloroethyl methyl ether show that H-atom abstraction from the –OCH₂– site is the most favorable pathway for NO₃• radical-initiated reactions. researchgate.net

Biotic Transformation and Biodegradation Studies of Related Ether Compounds

The biodegradation of chloroalkyl ethers is a potential transformation pathway in soil and water, although it is often a slow process. The presence of both an ether linkage and a chlorine substituent can make these molecules recalcitrant to microbial attack.

Studies on other ether compounds, such as the fuel oxygenate methyl tert-butyl ether (MTBE) and industrial solvents like 1,4-dioxane, have shown that some specialized microorganisms are capable of their degradation. Bacteria from the genera Rhodococcus and Pseudomonas, for example, have been identified as being able to degrade various alkyl and aralkyl ethers. nih.govnih.gov

The microbial degradation of ethers is often initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether oxygen. nih.gov This initial oxidation step forms an unstable hemiacetal, which then spontaneously cleaves to yield an alcohol and an aldehyde. frtr.gov For this compound, this would likely involve the oxidation of the methylene carbon bonded to the oxygen, leading to the formation of 2-(chloromethyl)-2-ethylbutanol and formaldehyde. The presence of the chlorine atom may inhibit enzymatic activity or lead to the formation of toxic intermediates. In some cases, biodegradation may proceed via co-metabolism, where the degradation of the chloroalkyl ether is facilitated by the presence of another primary growth substrate.

Modeling Environmental Persistence and Distribution of Structurally Related Chlorinated Organic Compounds

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. The distribution of a compound describes how it partitions between different environmental compartments, such as water, soil, air, and biota. For many synthetic compounds, including branched chloroalkyl ethers, experimental data on these parameters is often scarce. In such cases, scientists rely on models to predict their likely behavior.

Quantitative Structure-Activity Relationships (QSAR)

One of the primary modeling techniques used is the Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical models that relate the chemical structure of a molecule to its physicochemical properties and biological activities. nih.govtechno-press.orgnih.gov By analyzing the properties of well-studied chemicals, QSAR models can estimate the properties of new or less-studied compounds. For chlorinated alkanes, QSAR models have been developed to predict properties such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to their reactivity and degradation potential. nih.gov Key molecular descriptors used in these models include the number of chlorine atoms, the number of carbon atoms, and the energy of the highest occupied molecular orbital (EHOMO). nih.gov

Factors Influencing Environmental Persistence

The persistence of chlorinated organic compounds in the environment is influenced by several factors:

Chemical Structure: The arrangement of atoms and bonds within a molecule is a primary determinant of its stability. For haloalkanes, the carbon-halogen bond is a key feature. wikipedia.org Branching in the carbon chain, as seen in this compound, can influence the rate of biodegradation, sometimes making the compound more resistant to microbial attack compared to its straight-chain counterparts. researchgate.netnih.gov

Degree of Halogenation: Generally, as the number of halogen atoms on an organic molecule increases, its resistance to degradation also increases.

Environmental Conditions: Factors such as temperature, pH, moisture content, and the presence of microbial populations can significantly impact the rate of degradation. researchgate.netawsjournal.orgresearchgate.net For instance, some chlorinated hydrocarbons show longer persistence in dry soil conditions. awsjournal.org

Environmental Distribution

The distribution of a chlorinated organic compound in the environment is largely governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its partitioning coefficients. Two key parameters are:

Octanol-Water Partition Coefficient (Kow): This value indicates a chemical's tendency to partition between an organic phase (octanol) and water. A high log Kow value suggests a compound is lipophilic (fat-loving) and will tend to bioaccumulate in the fatty tissues of organisms and sorb to organic matter in soil and sediment.

Organic Carbon-Water Partition Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to organic carbon in soil and sediment. epa.gov High Koc values indicate that a compound will be less mobile in the environment and more likely to be found in soil and sediment. epa.gov

The following table provides representative physicochemical properties for structurally similar chloroalkyl ethers and chlorinated alkanes, which can be used to model the likely environmental distribution of this compound.

| Compound Class | Representative Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (Pa) |

| Chloroalkyl Ethers | Bis(2-chloroethyl) ether | 1.29 | 10200 | 160 |

| Bis(2-chloroisopropyl) ether | 2.58 | 1700 | 49.3 | |

| Chlorinated Alkanes | 1-Chlorobutane | 2.04 | 859 | 13300 |

| 1-Chlorohexane | 3.53 | 42 | 1600 |

Degradation Pathways

The breakdown of chlorinated organic compounds in the environment can occur through several pathways:

Biodegradation: This is the breakdown of organic matter by microorganisms, such as bacteria and fungi. huji.ac.il For alkanes, the initial step in aerobic biodegradation is often the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized. researchgate.net The presence of a chlorine atom can make the molecule more resistant to this process. The first step in the biodegradation of haloalkanes is typically the removal of the halogen atom, a process mediated by enzymes called dehalogenases. huji.ac.il

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. wikipedia.org Some chloroalkyl ethers are known to undergo hydrolysis, breaking down into an alcohol, an aldehyde, and hydrochloric acid. epa.gov

Photolysis: This is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Photolysis can be a significant degradation pathway for some chlorinated compounds in the atmosphere and surface waters.

The following table summarizes the potential degradation pathways and estimated environmental persistence for classes of compounds structurally related to this compound.

| Compound Class | Primary Degradation Pathway(s) | Estimated Half-Life in Water | Estimated Half-Life in Soil |

| Chloroalkyl Ethers | Hydrolysis, Biodegradation | Days to Weeks | Weeks to Months |

| Chlorinated Alkanes | Biodegradation, Photolysis | Weeks to Months | Months to Years |

It is important to note that these are generalized estimations, and the actual persistence of a specific compound can vary significantly depending on the specific environmental conditions. ecetoc.orgecetoc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights

α-Chloroalkyl ethers are well-established as potent electrophiles and are frequently employed as alkylating agents in organic synthesis. The presence of the chloromethyl group adjacent to an ether oxygen atom activates the carbon-chlorine bond towards nucleophilic substitution. This reactivity is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

One of the primary applications of simpler α-chloroalkyl ethers, such as chloromethyl methyl ether (MOM-Cl), is in the introduction of the methoxymethyl (MOM) protecting group for alcohols. While 2-(Chloromethyl)-2-ethyl-1-methoxybutane is structurally more complex, it could potentially serve a similar role, introducing a more sterically hindered and potentially more stable protecting group.

The synthesis of α-chloroalkyl ethers can be achieved through various methods, including the reaction of acetals with acid halides, a method known to produce these compounds with high efficiency. For instance, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides, yielding haloalkyl ethers in near-quantitative amounts. organic-chemistry.orgacs.org This suggests a plausible synthetic route to this compound from the corresponding acetal (B89532).

| Property | Inferred Characteristic for this compound |

| Reactivity | Likely a potent alkylating agent due to the activated C-Cl bond. |

| Potential Use | Could serve as a reagent for introducing a novel protecting group. |

| Synthesis | Potentially synthesizable from the corresponding acetal and an acid halide. |

Unexplored Reactivity, Synthetic Opportunities, and Derivatization Potential

The true synthetic potential of this compound remains largely untapped. Its unique sterically hindered structure could lead to novel reactivity and selectivity in comparison to smaller, more common haloalkyl ethers.

Unexplored Reactivity:

Stereoselectivity: The chiral center at the 2-position of the butane (B89635) chain could influence the stereochemical outcome of its reactions, a feature that could be exploited in asymmetric synthesis.

Competing Reaction Pathways: The presence of β-hydrogens raises the possibility of elimination reactions competing with the desired substitution, a factor that would need to be carefully controlled through the choice of base and reaction conditions.

Synthetic Opportunities:

The primary synthetic utility of this compound would likely be in its role as an electrophile in substitution reactions. A range of nucleophiles could be employed to displace the chloride, leading to a variety of derivatives.

| Nucleophile | Potential Product Class | Significance |

| Alcohols/Phenols | Ethers | Formation of complex, sterically hindered ethers. |

| Thiols/Thiophenols | Thioethers | Introduction of sulfur-containing moieties. |

| Amines | Amines | Synthesis of substituted amines. |

| Carbanions | Alkylated products | Carbon-carbon bond formation. |

Derivatization Potential:

The derivatization of this compound could lead to a library of novel compounds with potentially interesting biological or material properties. For example, reaction with a fluorescent alcohol could yield a new fluorescent probe. Similarly, incorporation into a polymer backbone could modify the polymer's physical properties.

Advancements in Computational and Analytical Techniques for Structural and Mechanistic Characterization

Modern computational and analytical techniques are poised to play a crucial role in elucidating the properties and reactivity of this compound.

Computational Techniques:

Density Functional Theory (DFT) calculations could be employed to model the compound's structure, predict its reactivity, and investigate the mechanisms of its reactions. nih.gov Such studies could provide valuable insights into:

Transition State Geometries: Understanding the transition states of its substitution and elimination reactions would aid in predicting reaction outcomes and optimizing conditions.

Reaction Energetics: Calculating the activation barriers for different reaction pathways would help in understanding the selectivity of its reactions. nih.gov

Spectroscopic Properties: Predicting NMR and IR spectra would assist in the experimental characterization of the compound and its derivatives.

Analytical Techniques:

Advanced analytical methods are essential for the purification and characterization of this compound and its reaction products.

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be crucial for separating the compound from reaction mixtures and assessing its purity. The Environmental Protection Agency (EPA) has established methods, such as Method 611, for the GC analysis of haloethers. epa.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the primary tool for structural elucidation. Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation patterns.

| Technique | Application in Characterization |

| DFT Calculations | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |

| Gas Chromatography (GC) | Separation and purity assessment. |

| NMR Spectroscopy | Structural determination of the molecule and its derivatives. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation. |

Broader Implications for Sustainable Chemical Synthesis and Environmental Management of Haloalkyl Ethers

The study of this compound and other haloalkyl ethers has broader implications for the development of more sustainable chemical processes and the responsible management of potentially hazardous compounds.

Sustainable Chemical Synthesis:

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves the use of hazardous alkylating agents and produces significant salt waste. numberanalytics.com Research into greener alternatives is ongoing and includes:

Catalytic Methods: The development of catalytic methods that avoid the use of stoichiometric reagents can reduce waste and improve efficiency. acs.org

Alternative Solvents: The use of more environmentally benign solvents can significantly reduce the environmental impact of a chemical process. acs.org

Renewable Feedstocks: Exploring synthetic routes that utilize renewable starting materials is a key goal of sustainable chemistry.

Environmental Management:

Chlorinated organic compounds, including some haloalkyl ethers, are known to be persistent environmental pollutants and, in some cases, carcinogenic. nih.govca.govbattelle.org Therefore, the environmental fate and potential toxicity of this compound would need to be carefully assessed.

Biodegradability: Studies on the biodegradability of this compound would be essential to understand its persistence in the environment.

Toxicity: Toxicological studies would be required to determine its potential impact on human health and ecosystems.

Waste Treatment: The development of effective methods for the treatment of waste streams containing this compound would be crucial for its responsible use in any industrial application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.